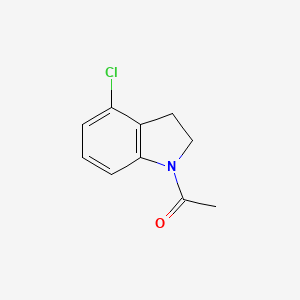
1-(4-Chloroindolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloroindolin-1-yl)ethanone is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
准备方法
The synthesis of 1-(4-Chloroindolin-1-yl)ethanone can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under methanesulfonic acid reflux conditions . Another method involves the decarboxylative acylation of indolines with α-keto acids under palladium catalysis . Industrial production methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity.
化学反应分析
1-(4-Chloroindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens or nitrating agents can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学研究应用
1-(4-Chloroindolin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a valuable tool for investigating cellular processes and developing new therapeutic agents.
Medicine: Due to its antiviral, anticancer, and antimicrobial properties, it is explored for potential drug development.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 1-(4-Chloroindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or interfere with DNA replication, leading to its antiviral or anticancer effects .
相似化合物的比较
1-(4-Chloroindolin-1-yl)ethanone can be compared with other indole derivatives, such as:
- 1-(2-Phenyl-1H-indol-1-yl)ethanone
- 1-(5-Fluoro-3-phenyl-1H-indol-2-yl)ethanone
- 1-(4-Methyl-1H-indol-3-yl)ethanone
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical reactivity. The presence of the chloro group in this compound makes it unique, potentially enhancing its biological activity and stability .
属性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
1-(4-chloro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10ClNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3 |
InChI 键 |
PRQBPDDBVHPKIP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC2=C1C=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


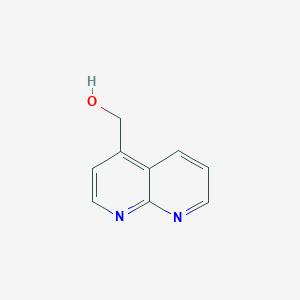
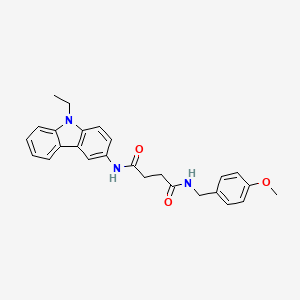
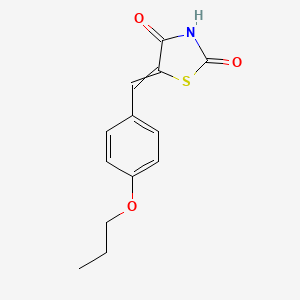
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)


![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)

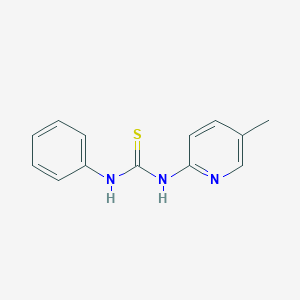
![3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
![3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B12448629.png)
![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)
